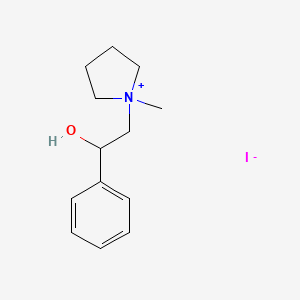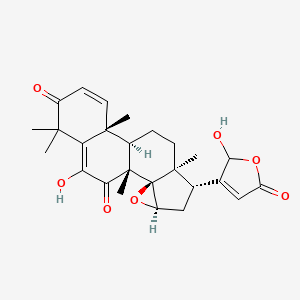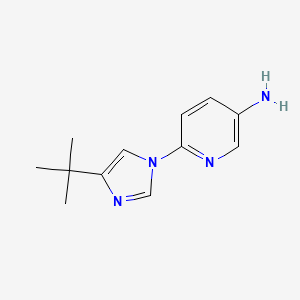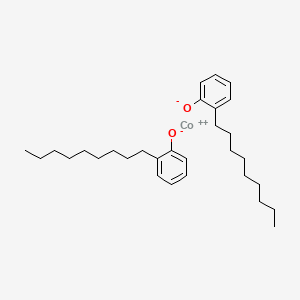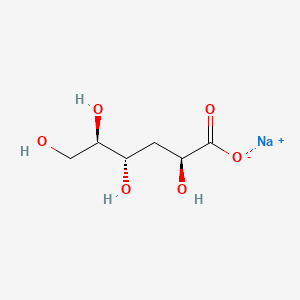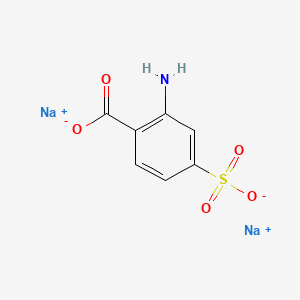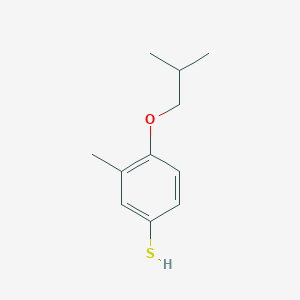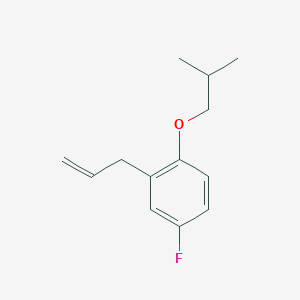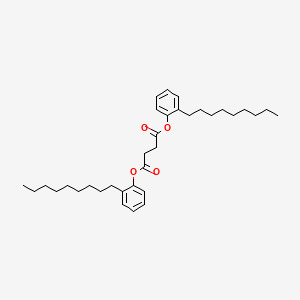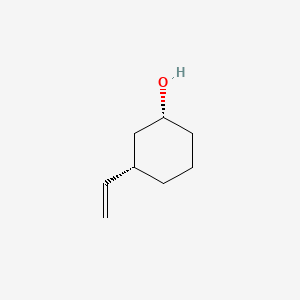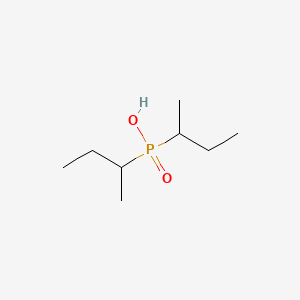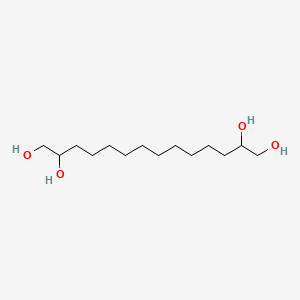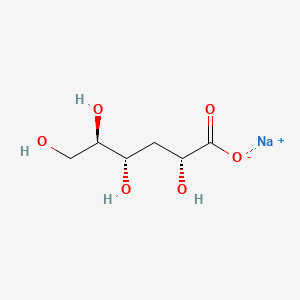
Sodium 3-deoxygluconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-deoxygluconate: is a heterocyclic organic compound with the molecular formula C₆H₁₂O₆Na. It is a sodium salt of 3-deoxygluconic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroxyhexanoate backbone.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3-deoxygluconate can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme converts D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve a pH of 6.0, the presence of magnesium chloride, and a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the thermostability and efficiency of gluconate dehydratase. The process can be scaled up by using recombinant Escherichia coli to overproduce the enzyme, followed by purification through precipitation and ultrafiltration techniques .
化学反应分析
Types of Reactions: Sodium 3-deoxygluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学研究应用
Sodium 3-deoxygluconate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
作用机制
The mechanism of action of sodium 3-deoxygluconate involves its interaction with specific enzymes and metabolic pathways. For instance, in the Entner-Doudoroff pathway, it acts as an intermediate, facilitating the breakdown of sugars into simpler molecules . The compound’s molecular targets include enzymes such as gluconate dehydratase and 6-phosphogluconate dehydratase, which catalyze key reactions in these pathways .
相似化合物的比较
2-Keto-3-deoxygluconate: An intermediate in the same metabolic pathway, known for its role in sugar degradation.
2-Keto-3-deoxy-6-phosphogluconate: Another related compound involved in the Entner-Doudoroff pathway, with similar enzymatic interactions.
Uniqueness: Sodium 3-deoxygluconate is unique due to its specific structure and the presence of sodium, which influences its solubility and reactivity
属性
CAS 编号 |
93857-41-1 |
|---|---|
分子式 |
C6H11NaO6 |
分子量 |
202.14 g/mol |
IUPAC 名称 |
sodium;(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4+,5+;/m0./s1 |
InChI 键 |
ZRBXQRZQHABLKN-UJPDDDSFSA-M |
手性 SMILES |
C([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O.[Na+] |
规范 SMILES |
C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


